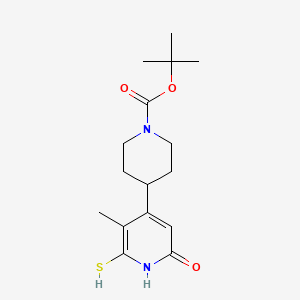

tert-Butyl 4-(5-methyl-2-oxo-6-sulfanyl-1,2-dihydro-4-pyridinyl)-1-piperidinecarboxylate

描述

属性

IUPAC Name |

tert-butyl 4-(3-methyl-6-oxo-2-sulfanyl-1H-pyridin-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S/c1-10-12(9-13(19)17-14(10)22)11-5-7-18(8-6-11)15(20)21-16(2,3)4/h9,11H,5-8H2,1-4H3,(H2,17,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMSUCNRASDMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C=C1C2CCN(CC2)C(=O)OC(C)(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure

The molecular formula of tert-Butyl 4-(5-methyl-2-oxo-6-sulfanyl-1,2-dihydro-4-pyridinyl)-1-piperidinecarboxylate is . It features a piperidine ring substituted with a tert-butyl group and a pyridine derivative that includes a sulfanyl group.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyridine derivatives. The introduction of the tert-butyl group and the sulfanyl moiety requires careful selection of reagents and conditions to achieve high yields and purity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the sulfanyl group may enhance its reactivity and binding affinity to specific targets, potentially influencing signaling pathways related to inflammation, cancer, and neurodegenerative diseases.

Pharmacological Profile

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

- Antioxidant Activity : Compounds with sulfanyl groups are known to exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Some studies suggest that related piperidine derivatives can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders.

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that certain pyridine derivatives may induce apoptosis in cancer cell lines, indicating potential as anticancer agents.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activities of related compounds:

- Anticancer Properties : A study published in Journal of Medicinal Chemistry found that a similar piperidine derivative demonstrated significant cytotoxicity against various cancer cell lines, prompting further investigation into its mechanism involving apoptosis induction through mitochondrial pathways .

- Neuroprotective Effects : Research published in Neuroscience Letters highlighted the neuroprotective effects of sulfanyl-containing compounds in models of neurodegeneration, suggesting their potential role in treating conditions like Alzheimer's disease .

- Inflammation Modulation : A study in Pharmacology Reports reported that certain piperidine derivatives could effectively reduce inflammation markers in animal models, indicating their therapeutic potential for inflammatory diseases .

Data Table: Biological Activities of Related Compounds

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound is compared below with analogs from the same chemical family, focusing on structural features, synthesis, and physicochemical properties.

Table 1: Structural and Analytical Comparison

Key Differences and Implications

Functional Groups and Reactivity: The sulfanyl group in the target compound contrasts with bromo (in 24 and 25) or methoxypropenyl (in 26) substituents. Bromo groups, by comparison, are electrophilic and serve as handles for cross-coupling reactions . The Boc-protected piperidine is a common feature, enhancing solubility and stability during synthesis.

Synthetic Routes :

- Compounds 24 –26 are synthesized via Boc protection using di-tert-butyl dicarbonate in chloroform, with yields ranging from 63–95% . The target compound likely follows a similar pathway but requires thiolation steps (e.g., via mercaptopyridine intermediates), which may involve controlled conditions to prevent oxidation of the -SH group.

- Hydrogenation (e.g., compound 27 in ) employs Pd/C, but sulfur-containing analogs like the target compound may require alternative catalysts due to sulfur’s propensity to poison transition metals .

Physicochemical Properties :

- The target compound’s higher carbon content (59.2% vs. 51.53% in 24) suggests increased lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.

- Melting points for related compounds (130–163°C ) indicate crystalline stability, but the sulfanyl group’s polarizability may lower the target compound’s mp compared to brominated analogs.

Biological Relevance: The 1,2-dihydropyridinone scaffold is associated with kinase inhibition or antiviral activity. The sulfanyl group’s redox activity could modulate target engagement or metabolic stability compared to bromo/methoxy analogs .

准备方法

Preparation of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Intermediate

This intermediate is commonly synthesized as a precursor for further functionalization:

- Reaction Conditions: N-Boc-4-piperidinemethanol is reacted with sodium hydride in dimethylformamide (DMF) at room temperature, followed by nucleophilic substitution with halogenated pyridine derivatives, such as 2-bromo-4-chloro-5-nitropyridine, to introduce the pyridinyl moiety via an ether linkage.

| Parameter | Details |

|---|---|

| Starting Material | N-Boc-4-piperidinemethanol (860 mg, 4.0 mmol) |

| Base | 60% Sodium hydride (160 mg, 4.0 mmol) |

| Solvent | DMF (40 mL) |

| Electrophile | 2-bromo-4-chloro-5-nitropyridine (949 mg, 4.0 mmol) |

| Temperature | Room temperature |

| Reaction Time | Overnight |

| Yield | 62% |

| Purification | Silica gel chromatography (20% ethyl acetate/hexane) |

The product is tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate, which serves as a key intermediate for further transformations.

Introduction of Sulfanyl Group via Nucleophilic Substitution and Reduction

The sulfanyl group at the 6-position of the pyridinyl ring can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen or sulfonyl group) followed by reduction or direct substitution with a thiol source.

For example, methanesulfonyl chloride is used to activate hydroxyl groups, which can then be displaced by thiol nucleophiles under basic conditions.

-

- Methanesulfonyl chloride is added to the hydroxyl-containing intermediate in the presence of dimethylaminopyridine (DMAP) and triethylamine in acetonitrile at 0°C.

- The reaction mixture is stirred under inert atmosphere and then quenched with water.

- The mesylate intermediate is then reacted with thiol-containing nucleophiles or sodium hydride and thiol derivatives to introduce the sulfanyl group.

- Purification is achieved by column chromatography.

| Step | Reagents & Conditions | Yield |

|---|---|---|

| Mesylation | Methanesulfonyl chloride, DMAP, triethylamine, acetonitrile, 0°C, 30 min under argon | 75% |

| Thiol substitution | Sodium hydride, thiol nucleophile, tetrahydrofuran, 0°C to room temperature, reflux 17 h | - |

This method ensures selective introduction of the sulfanyl group while preserving other functional groups.

Coupling of Pyridinyl and Piperidinecarboxylate Units

Coupling is often achieved through nucleophilic aromatic substitution or via Mitsunobu-type reactions:

Using potassium tert-butoxide in dimethyl sulfoxide at room temperature facilitates coupling of hydroxymethyl-piperidinecarboxylate with halogenated pyridine derivatives.

Alternatively, Mitsunobu reaction conditions with di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0–35°C can be employed to form ether linkages between the piperidine and pyridinyl units.

| Method | Reagents & Conditions | Yield |

|---|---|---|

| Base-mediated coupling | Potassium tert-butoxide, DMSO, 20°C, 1 h | 60% |

| Mitsunobu reaction | DIAD, triphenylphosphine, THF, 0–35°C, 12–24 h | 50–70% |

These methods provide efficient routes to assemble the core structure of the target compound.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of Boc-protected piperidine intermediate | N-Boc-4-piperidinemethanol, NaH, DMF, halogenated pyridine, RT, overnight | 62 | Intermediate for further functionalization |

| 2 | Mesylation of hydroxyl group | Methanesulfonyl chloride, DMAP, triethylamine, acetonitrile, 0°C, 30 min | 75 | Activates hydroxyl for substitution |

| 3 | Introduction of sulfanyl group | Sodium hydride, thiol nucleophile, THF, 0°C to reflux, 17 h | - | Sulfanyl group installation |

| 4 | Coupling of pyridinyl and piperidine units | Potassium tert-butoxide, DMSO, 20°C, 1 h or DIAD, triphenylphosphine, THF, 0–35°C, 12–24 h | 60 (base-mediated), 50–70 (Mitsunobu) | Final assembly of core structure |

Research Findings and Notes

The mesylation step is critical for activating the hydroxyl group to enable nucleophilic substitution by thiol groups, achieving high selectivity and yield.

Use of sodium hydride as a strong base facilitates the generation of thiolate anions, which are effective nucleophiles for substitution reactions on activated intermediates.

The Boc protecting group on the piperidine nitrogen is stable under the reaction conditions used for sulfanyl introduction and coupling, allowing for selective transformations without deprotection.

Mitsunobu reaction conditions offer an alternative to base-mediated coupling, often providing cleaner reactions and higher regioselectivity, though requiring longer reaction times and careful control of temperature.

Purification typically involves silica gel chromatography using mixtures of ethyl acetate and hexane, with yields ranging from moderate to good (50–75%) depending on the step and reagents used.

常见问题

Q. What are the standard synthetic routes for preparing tert-butyl 4-(5-methyl-2-oxo-6-sulfanyl-1,2-dihydro-4-pyridinyl)-1-piperidinecarboxylate?

The synthesis typically involves coupling reactions under reflux conditions in solvents like dichloromethane or ethyl acetate. Key steps include protecting group strategies (e.g., tert-butyl carbamate) and catalytic activation for cyclization. Characterization is performed via NMR spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) to confirm molecular structure and purity .

Q. What techniques are used to characterize this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the piperidine and pyridinyl moieties. HRMS validates the molecular formula, while X-ray crystallography (if applicable) resolves stereochemical ambiguities. Polarimetry may be employed to assess optical activity in chiral derivatives .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Use fume hoods to avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water. Emergency eyewash stations and showers must be accessible .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Solubility is assessed via gradient solvent testing (e.g., DMSO, acetonitrile, aqueous buffers). Stability studies involve HPLC or LC-MS monitoring under varying pH, temperature, and light exposure. Accelerated degradation studies (40°C/75% RH) predict long-term storage conditions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) model reaction pathways to identify transition states and energetically favorable intermediates. Reaction path search algorithms, combined with machine learning, predict optimal catalysts and solvent systems. Experimental validation follows computational screening to reduce trial-and-error approaches .

Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

Advanced NMR techniques like 2D-COSY, NOESY, or HSQC clarify proton-proton correlations and spatial arrangements. Isotopic labeling (e.g., ¹⁵N or ²H) aids in distinguishing overlapping signals. Computational NMR shift prediction tools (e.g., ACD/Labs) cross-validate experimental data .

Q. What strategies are effective for evaluating unknown toxicity or delayed effects of this compound?

In vitro cytotoxicity assays (e.g., MTT or LDH release) using hepatocyte or renal cell lines provide preliminary toxicity profiles. Metabolite identification via LC-MS/MS detects reactive intermediates. Zebrafish embryo models (OECD TG 236) assess acute developmental toxicity .

Q. How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

Systematic modification of the pyridinyl sulfanyl group and piperidine carboxylate moiety is performed. In vitro binding assays (e.g., fluorescence polarization) quantify interactions with target proteins (e.g., kinases). Molecular docking simulations prioritize derivatives for synthesis based on predicted binding affinities .

Q. What computational tools predict the physicochemical properties of novel derivatives?

Software like Schrödinger’s QikProp or ALOGPS 2.1 estimates logP, pKa, and membrane permeability. Molecular dynamics simulations (e.g., GROMACS) model solvation effects and aggregation tendencies. These predictions guide experimental prioritization of derivatives with drug-like properties .

Q. How can researchers navigate international regulatory compliance for experimental use?

Documentation must align with the Globally Harmonized System (GHS) for hazard classification (e.g., acute toxicity, flammability). Safety Data Sheets (SDS) must include transport codes (UN/IMDG/IATA) and disposal guidelines. Institutional review boards (IRBs) ensure adherence to local ethical standards for biological testing .

Q. What statistical approaches address contradictory data in reaction yield optimization?

Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, identify critical variables (e.g., temperature, catalyst loading). Bayesian optimization integrates prior experimental data to iteratively refine conditions. Outlier analysis (Grubbs’ test) excludes anomalous data points .

Q. Methodological Notes

- Safety : Always cross-reference SDS for updated hazard information, as acute toxicity data may be incomplete .

- Synthesis : Optimize reaction scalability by transitioning from batch to flow chemistry for exothermic steps .

- Data Validation : Use PubChem or Reaxys for cross-checking spectral and physicochemical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。